molecular formula C14H13FO3 B6379882 5-(3-Fluoro-4-methoxyphenyl)-2-methoxyphenol CAS No. 1261968-07-3

5-(3-Fluoro-4-methoxyphenyl)-2-methoxyphenol

Cat. No.: B6379882
CAS No.: 1261968-07-3
M. Wt: 248.25 g/mol
InChI Key: CLQOJXAYNZIIAF-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group and two methoxy groups attached to a benzene ring, with a fluorine atom substituent

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQOJXAYNZIIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685582
Record name 3'-Fluoro-4,4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-07-3
Record name 3'-Fluoro-4,4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxyphenol with 2-methoxyphenol in the presence of a suitable catalyst. The reaction conditions typically include:

    Temperature: 80-100°C

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvent: Organic solvents like ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the fluorine substituent.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of de-fluorinated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 5-(3-Fluoro-4-methoxyphenyl)carbamoyl-2-furoic acid
  • 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)-2-methoxyphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorine substituents enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and material science .

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